TY-52156 - 934369-14-9

TY-52156

Catalog Number: EVT-284465
CAS Number: 934369-14-9
Molecular Formula: C18H19Cl2N3O
Molecular Weight: 364.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TY 52156 is an imidohydrazide resulting from the formal condensation of the hydrazide carbonyl group of N'-(p-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazide with the amino group of p-chloroaniline. A potent and selective antagonist of sphingosine-1-phosphate receptor 3 (S1PR3). It has a role as a sphingosine-1-phosphate receptor 3 antagonist. It is a member of monochlorobenzenes and an imidohydrazide.

Sphingosine-1-Phosphate (S1P)

    Compound Description: Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that acts as a signaling molecule by binding to and activating a family of five G protein-coupled receptors, designated S1P1-5. [] S1P is involved in various physiological and pathological processes, including cell proliferation, migration, angiogenesis, inflammation, and immune responses. [, ]

    Relevance: S1P is the endogenous ligand of S1P3, the receptor targeted by TY-52156. [, ] Understanding the effects of S1P on S1P3 activation is crucial for comprehending the mechanism of action of TY-52156. TY-52156 exerts its effects by blocking the binding of S1P to S1P3, thereby inhibiting S1P3-mediated signaling pathways. [, ]

FTY720 (Fingolimod)

    Compound Description: FTY720 (fingolimod) is a sphingosine analog and a prodrug that, upon phosphorylation, acts as an agonist at S1P1, S1P3, S1P4, and S1P5 receptors. [, , , ] FTY720 is an approved drug for the treatment of multiple sclerosis, where it acts by sequestering lymphocytes in secondary lymphoid organs, reducing their infiltration into the central nervous system. []

    Relevance: FTY720 has been shown to induce bradycardia through S1P3 receptor activation. [] TY-52156 has been shown to inhibit FTY720-induced bradycardia in vivo, confirming its role as an S1P3 antagonist. [] This finding highlights the opposing actions of TY-52156 and FTY720 on S1P3 receptor signaling.

SEW2871 (5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole)

    Compound Description: SEW2871 is a selective agonist of the S1P1 receptor. [, ] It has shown efficacy in various preclinical models of autoimmune diseases, including multiple sclerosis and rheumatoid arthritis. []

    Relevance: Although SEW2871 is a selective agonist of S1P1, its inclusion in research alongside FTY720 and TY-52156 helps elucidate the complex interplay between different S1P receptor subtypes in mediating specific physiological responses. []

JTE-013 (1-[1,3-Dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)-semicarbazide)

    Compound Description: JTE-013 is a selective antagonist of the S1P2 receptor. [, ] It has been used as a pharmacological tool to investigate the role of S1P2 in various cellular processes, including cell migration, platelet aggregation, and vascular tone. []

    Relevance: In studies investigating the role of S1P3 in vascular contraction, JTE-013 serves as a negative control for the effects of TY-52156. [] Specifically, JTE-013 failed to inhibit S1P-induced decrease in coronary flow, indicating that this effect was not mediated by S1P2. In contrast, TY-52156 effectively inhibited S1P-induced vasoconstriction, confirming the specificity of TY-52156 for S1P3. []

VPC23019 ((R)-phosphoric acid mono-[2-amino-2-(3-octyl-phenylcarbamoyl)-ethyl] ester)

    Compound Description: VPC23019 is a selective antagonist of the S1P1 receptor. [, ] It has been employed in research to dissect the specific contributions of S1P1 signaling in various biological contexts. []

    Relevance: Similar to JTE-013, VPC23019 serves as a negative control in studies investigating the effects of TY-52156 on S1P3. [] By demonstrating that VPC23019 does not inhibit S1P-induced vasoconstriction or Rho activation, while TY-52156 does, researchers were able to confirm that these effects are specifically mediated by S1P3. []

NIBR-0213

    Compound Description: NIBR-0213 is a selective S1P1 receptor antagonist. [, ]

    Relevance: NIBR-0213 was used in conjunction with TY-52156 to determine the specific S1P receptors involved in sphingosine-induced erythropoietin production. The combined blockade of S1P1 and S1P3 by NIBR-0213 and TY-52156, respectively, abolished the effects of sphingosine on HIF-2α and Epo, suggesting that both receptors play a role in this process. [, ]

Overview

TY-52156, chemically known as 1-(4-chlorophenylhydrazono)-1-(4-chlorophenylamino)-3,3-dimethyl-2-butanone, is a novel antagonist of the sphingosine-1-phosphate receptor 3 (S1P3). This compound has garnered attention due to its significant role in modulating various biological processes, particularly in vascular functions and immune responses. Sphingosine 1-phosphate itself is a bioactive lysophospholipid that plays critical roles in angiogenesis, vascular development, and cardiovascular functions .

Source and Classification

TY-52156 is classified as a selective S1P3 receptor antagonist. It has been studied for its effects on calcium signaling and Rho activation in various cell types, including endothelial cells and immune cells. The compound has shown potential in both in vitro and in vivo studies, demonstrating its ability to inhibit S1P-induced signaling pathways effectively .

Molecular Structure Analysis

The molecular structure of TY-52156 can be represented as follows:

  • Molecular Formula: C18H20Cl2N4O
  • Molecular Weight: 375.29 g/mol

The structure features a hydrazone linkage which is crucial for its biological activity. The presence of chlorophenyl groups contributes to its receptor binding affinity and selectivity for S1P3 .

Chemical Reactions Analysis

TY-52156 undergoes specific chemical reactions that are pivotal for its function as an S1P3 antagonist. Notably, it competes with sphingosine 1-phosphate for binding to the S1P3 receptor, thereby inhibiting downstream signaling pathways such as calcium mobilization and Rho activation. The Ki value for TY-52156 binding to the S1P3 receptor is approximately 110 nM, indicating its potency .

In experimental setups, TY-52156 has been shown to inhibit S1P-induced vasoconstriction in isolated arteries, demonstrating its potential therapeutic applications in vascular disorders .

Mechanism of Action

The mechanism by which TY-52156 exerts its effects involves competitive inhibition of the S1P3 receptor. Upon administration, TY-52156 binds to the S1P3 receptor, preventing sphingosine 1-phosphate from activating this receptor. This blockade leads to a decrease in intracellular calcium levels and Rho activation, which are critical for various cellular responses including contraction in vascular smooth muscle cells and modulation of immune cell functions .

In vivo studies have indicated that pretreatment with TY-52156 can significantly alter physiological responses such as heart rate and vascular tone, further supporting its role in cardiovascular regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stability under various pH conditions needs to be assessed for long-term storage.
  • Reactivity: Reacts with specific biological targets (S1P3) while showing minimal interaction with other GPCRs at low concentrations.

Relevant data on the physical properties may not be extensively documented but are crucial for understanding the compound's behavior in biological systems .

Applications

TY-52156 has significant scientific applications primarily in pharmacology and biomedical research:

  • Vascular Research: Used to study mechanisms of vascular contraction and relaxation.
  • Cancer Immunology: Investigated for its potential to enhance T-cell responses against tumors by inhibiting T-cell exhaustion markers .
  • Therapeutic Potential: Explored as a treatment option for conditions involving dysfunctional S1P signaling pathways, such as cardiovascular diseases and certain cancers.
Chemical and Pharmacological Profile of TY-52156

Structural Characterization and Physicochemical Properties

TY-52156 (chemical name: N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidic 2-(4-chlorophenyl) hydrazide) is a synthetic organic compound with the molecular formula C₁₈H₁₉Cl₂N₃O and a molecular weight of 364.27 g/mol (as anhydrous compound) [1] [5]. Its CAS registry number (934369-14-9) provides a unique identifier for this selective antagonist. The compound features a distinctive hydrazonamide backbone with two aromatic chlorophenyl rings that contribute significantly to its receptor binding characteristics [4] [7].

Table 1: Physicochemical Properties of TY-52156

PropertyValueSignificance
Molecular Weight364.27 g/molImpacts pharmacokinetics and biodistribution
XLogP5.75 [4]High lipophilicity influences membrane permeability
Hydrogen Bond Acceptors4 [4]Affects solubility and protein interactions
Hydrogen Bond Donors2 [4]Influences binding affinity
Topological Polar Surface Area53.49 Ų [4]Moderates blood-brain barrier penetration
Rotatable Bonds6 [4]Impacts conformational flexibility
Solubility in DMSO≥100 mg/mL (274.52 mM) [1]Suitable for experimental stock solutions
Solubility in Ethanol≥94.6 mg/mL [5]Alternative solvent preparation
Aqueous SolubilityInsoluble [5]Limits in vivo administration routes
AppearanceLight yellow to yellow crystalline solid [1]Physical state at room temperature

The compound exhibits limited aqueous solubility but dissolves readily in organic solvents including DMSO (≥100 mg/mL) and ethanol (≥94.6 mg/mL) [1] [5]. This solubility profile necessitates specific formulation approaches for experimental and potential therapeutic applications. The crystalline solid form shows stability under recommended storage conditions (-20°C), though it is light-sensitive and requires protection from illumination [7]. Its structural complexity is evidenced by the canonical SMILES representation: ClC1=CC=C(/N=C(NNC2=CC=C(Cl)C=C2)/C(C(C)(C)C)=O)C=C1, which reveals the asymmetric hydrazonamide bridge connecting the chlorinated aromatic systems to the tert-butyl ketone moiety [4] [7].

Pharmacokinetics and Oral Bioavailability

TY-52156 demonstrates favorable pharmacokinetic properties with particularly high oral bioavailability, a key advantage for research applications. Studies in Sprague-Dawley rats (290-340 g) revealed an absolute oral bioavailability of 70.9% following administration at 1 mg/kg [5] [9]. This exceptional absorption profile enables effective in vivo investigation of S1P3 receptor biology without requiring invasive administration methods.

Table 2: Key Pharmacokinetic Parameters of TY-52156

ParameterValueExperimental Conditions
Oral Bioavailability (F)70.9%1 mg/kg in male SD rats [5]
Effective Dose (in vivo)10-30 mg/kgOral administration in SD rats [1]
Plasma Protein BindingNot reported--
Metabolic StabilityModerateSuggested by bioavailability data
Half-life (t₁/₂)Not characterized--
CNS PenetrationDemonstrated [8]Functional effects in pain models

Following oral administration at pharmacologically relevant doses (10-30 mg/kg), TY-52156 achieves sufficient systemic exposure to effectively suppress S1P3 receptor-mediated bradycardia in rat models [1]. This dose-dependent response provides evidence of target engagement in vivo. The compound's high lipophilicity (predicted XLogP 5.75) contributes to its excellent membrane permeability, facilitating distribution to target tissues [4]. While comprehensive metabolism studies are lacking in the available literature, the demonstrated oral bioavailability suggests moderate metabolic stability. The compound has shown functional activity in the central nervous system, evidenced by its inhibition of S1P3-mediated acute mechanical pain in murine models (10 nmol/20μL/paw) [10], indicating its ability to cross biological barriers, including potentially the blood-brain barrier.

Selectivity and Affinity for S1P3 Receptor (Ki = 110 nM)

TY-52156 exhibits potent and selective antagonism of the sphingosine-1-phosphate receptor 3 (S1P3), with a well-characterized equilibrium dissociation constant (Ki) of 110 nM [1] [2] [9]. This affinity was established through comprehensive radioligand binding assays and functional studies. The compound competitively inhibits the dose-dependent increase in intracellular calcium concentration ([Ca²⁺]i) elicited by S1P in S1P3-transfected Chinese Hamster Ovary (CHO-K1) cells, confirming its mechanism as a competitive antagonist at this receptor subtype [1] [5].

The selectivity profile of TY-52156 is particularly noteworthy. At concentrations up to 10 μM, it demonstrates minimal off-target activity against 24 other GPCRs and three ion channels (<30% inhibition) [1] [7]. Comparative analysis reveals approximately 30-fold selectivity for S1P3 over other S1P receptor subtypes (S1P1, S1P2, S1P4, and S1P5), as evidenced by its significantly weaker inhibition of Eu-GTP binding to these receptors [7] [10]. This selectivity is functionally relevant, as TY-52156 (10 μM) effectively inhibits S1P-induced phosphorylation of p44/p42 MAPK in CHO-K1 cells within just 10 minutes of exposure [1] [3].

Table 3: Functional Characterization of TY-52156 at S1P3 Receptor

Assay SystemActivityConcentration/Time
[Ca²⁺]i mobilization (S1P3-CHO)Inhibition (Ki = 110 nM)Dose-dependent [1]
p44/p42 MAPK phosphorylationInhibition10 μM, 10 min [1]
S1P-induced Rho activationInhibition1 μM in HCASMCs [5]
Coronary flow decreaseInhibitionPerfused rat heart [10]
FTY-720-induced bradycardiaSuppression30 mg/kg p.o. in rats [1]
S1P3-mediated mechanical painInhibition10 nmol/paw in mice [10]

Cellular mechanisms beyond calcium signaling are also modulated by TY-52156. In human coronary artery smooth muscle cells (HCASMCs), the compound inhibits S1P-induced Rho GTPase activation at 1 μM concentrations, demonstrating its ability to disrupt S1P3-mediated cytoskeletal reorganization and vascular contraction pathways [5] [10]. This multi-faceted antagonism of S1P3 signaling cascades underscores its value as a pharmacological tool for dissecting the receptor's diverse physiological roles.

Comparative Analysis with Other S1PR Antagonists

Within the pharmacological landscape of sphingosine-1-phosphate receptor modulators, TY-52156 occupies a distinct niche due to its unique combination of receptor subtype selectivity, pharmacokinetic properties, and chemical structure. Unlike pan-S1PR antagonists such as VPC23019, which inhibit multiple receptor subtypes (S1P1, S1P3, and S1P4), TY-52156 demonstrates exceptional specificity for S1P3 with approximately 30-fold selectivity over other family members [7] [10]. This selectivity profile enables more precise pharmacological dissection of S1P3-mediated functions without confounding effects from modulation of other S1P receptor subtypes.

Structurally, TY-52156 belongs to the hydrazonamide chemical class, differentiating it from carboxylate-containing antagonists like CAY-10444, which also exhibits S1P3 selectivity but with lower potency (IC₅₀ = 0.6 μM) [10]. The hydrazonamide backbone contributes to TY-52156's favorable pharmacokinetics, particularly its high oral bioavailability (70.9% in rats), which exceeds that of many peptidomimetic S1PR antagonists requiring parenteral administration [5] [9].

Table 4: Comparative Analysis of S1P3-Targeted Antagonists

AntagonistChemical ClassMolecular WeightS1P3 Ki/IC₅₀Selectivity ProfileKey Distinguishing Features
TY-52156Hydrazonamide364.27 g/mol110 nM [1]30-fold vs S1P1/2/4/5 [7]High oral bioavailability (70.9%)
CAY-10444Carboxylate324.4 g/mol0.6 μM [10]Moderate S1P3 selectivityLower potency than TY-52156
VPC23019Aminocarboxylate563.5 g/molS1P1/S1P3 antagonist [10]Pan-S1PR inhibitionLacks subtype selectivity
BML-241Sulfonamide520.5 g/mol~1 μMLimited characterizationLower potency and selectivity
TY-52156 analogue 48Hydrazonamide378.3 g/molImproved potencyNot fully characterizedIllustrates scaffold optimization

Functionally, TY-52156 demonstrates superior in vivo efficacy in specific physiological models compared to other antagonists. For example, at 30 mg/kg orally, it effectively suppresses FTY-720-induced S1P3 receptor-mediated bradycardia in rats [1] [9], a response not observed with antagonists having poor oral bioavailability. Furthermore, its ability to cross biological barriers enables investigation of S1P3 functions in the central nervous system, as demonstrated by its inhibition of S1P3-mediated acute mechanical pain in mice [10]. This contrasts with more polar antagonists that exhibit limited tissue distribution.

The compound has also demonstrated unique functional effects in specialized research applications. Unlike many S1PR antagonists, TY-52156 effectively inhibits S1P-induced expansion of cancer stem cells in multiple human cancer cell lines (A549, LNCaP, U251MG, and OVCAR-5) at concentrations of approximately 10 μM [7] [9]. This positions it as a valuable tool for investigating the role of S1P3 in cancer biology and stemness regulation. Recent research has further leveraged its specificity to demonstrate that S1P3 inhibition remodels the tumor microenvironment through recruitment of proinflammatory macrophages, enhancing CAR-T cell efficacy in solid tumors [8], an application not yet demonstrated with other S1P3 antagonists.

Properties

CAS Number

934369-14-9

Product Name

TY-52156

IUPAC Name

N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide

Molecular Formula

C18H19Cl2N3O

Molecular Weight

364.3 g/mol

InChI

InChI=1S/C18H19Cl2N3O/c1-18(2,3)16(24)17(21-14-8-4-12(19)5-9-14)23-22-15-10-6-13(20)7-11-15/h4-11,22H,1-3H3,(H,21,23)

InChI Key

XONRRGIRSGNWFP-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)C(=NC1=CC=C(C=C1)Cl)NNC2=CC=C(C=C2)Cl

Solubility

Soluble in DMSO

Synonyms

TY-52156; TY 52156; TY52156;

Canonical SMILES

CC(C)(C)C(=O)C(=NC1=CC=C(C=C1)Cl)NNC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.